molecular formula C14H14N2O3 B3071932 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid CAS No. 1015844-78-6

3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

Cat. No.: B3071932
CAS No.: 1015844-78-6
M. Wt: 258.27 g/mol
InChI Key: NMVHGMWYFXIOJW-UHFFFAOYSA-N
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Description

3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, typically using hydrogen peroxide or another oxidizing agent.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the pyrazole derivative with a benzoic acid derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.

    Substitution: The allyl group can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Pyrazole derivatives are known for their bioactivity, and this compound could be a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structure suggests it could interact with various biological targets, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The allyl and hydroxyl groups may enhance binding affinity or specificity, while the benzoic acid moiety could facilitate cellular uptake or distribution.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-phenylacetic acid
  • 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzamide
  • 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzonitrile

Uniqueness

Compared to similar compounds, 3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid stands out due to the presence of the benzoic acid moiety, which can influence its solubility, reactivity, and biological activity. The combination of the pyrazole ring with the benzoic acid group may result in unique properties that are not observed in other similar compounds.

Biological Activity

3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid, a pyrazole derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article synthesizes current research findings, case studies, and relevant data regarding its biological efficacy.

  • Chemical Formula : C14H14N2O3
  • Molecular Weight : 258.27 g/mol
  • CAS Number : 1015844-78-6

The compound features a pyrazole ring substituted with an allyl group and a hydroxyl group, which are critical for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies have shown that compounds similar to this compound can inhibit key oncogenic pathways:

  • Inhibition of BRAF(V600E) : This mutation is prevalent in various cancers, including melanoma. Pyrazole derivatives have been documented to effectively inhibit this pathway, leading to reduced tumor growth in vitro and in vivo models .
  • Synergistic Effects with Chemotherapy : In studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), the combination of pyrazole derivatives with doxorubicin displayed enhanced cytotoxic effects compared to doxorubicin alone. This suggests a potential for developing combination therapies that leverage the unique mechanisms of pyrazole compounds .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been highlighted in various studies:

  • Nitric Oxide Production Inhibition : The compound has shown effectiveness in inhibiting lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), markers of inflammation. This positions it as a candidate for treating inflammatory diseases .
  • Mechanism of Action : The mechanism involves disrupting inflammatory signaling pathways, thereby reducing the overall inflammatory response within tissues .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The findings indicated:

  • Broad-Spectrum Activity : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antibiotic agent .

Structure-Activity Relationship (SAR)

An extensive review of structure-activity relationships among pyrazole derivatives revealed that modifications to the pyrazole ring and substituents greatly influence biological activity. Key findings include:

ModificationEffect on Activity
Hydroxyl GroupIncreases anti-inflammatory potency
Allyl SubstitutionEnhances antitumor activity through improved binding to target proteins

Properties

IUPAC Name

3-(5-methyl-3-oxo-4-prop-2-enyl-1H-pyrazol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-5-12-9(2)15-16(13(12)17)11-7-4-6-10(8-11)14(18)19/h3-4,6-8,15H,1,5H2,2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMVHGMWYFXIOJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(=O)O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Reactant of Route 2
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Reactant of Route 3
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Reactant of Route 4
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Reactant of Route 5
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid
Reactant of Route 6
3-(4-Allyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid

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